molecular formula C18H20ClNO B115804 1-Phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene CAS No. 152722-42-4

1-Phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene

Cat. No. B115804
M. Wt: 301.8 g/mol
InChI Key: XZCKHECUBFUSAR-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene, commonly known as AG-3-5, is a chemical compound that has been extensively studied for its potential applications in scientific research. AG-3-5 is a synthetic compound that belongs to the class of naphthalene derivatives and has been found to exhibit several interesting biochemical and physiological effects.

Scientific Research Applications

AG-3-5 has been extensively studied for its potential applications in scientific research. It has been found to exhibit several interesting biochemical and physiological effects, making it a valuable tool for studying various biological processes. AG-3-5 has been used in studies related to the nervous system, cardiovascular system, and cancer research.

Mechanism Of Action

The exact mechanism of action of AG-3-5 is not fully understood. However, it has been proposed that AG-3-5 acts as a partial agonist of the 5-HT1A receptor, a subtype of the serotonin receptor. This activation of the 5-HT1A receptor is believed to be responsible for the observed effects of AG-3-5.

Biochemical And Physiological Effects

AG-3-5 has been found to exhibit several interesting biochemical and physiological effects. It has been shown to have anxiolytic and antidepressant effects in animal models. AG-3-5 has also been found to have vasodilatory effects, making it a potential candidate for the treatment of hypertension. Additionally, AG-3-5 has been shown to exhibit anticancer activity in vitro.

Advantages And Limitations For Lab Experiments

AG-3-5 has several advantages as a tool for scientific research. It is a synthetic compound, which means that it can be easily synthesized in large quantities with high purity. AG-3-5 has also been extensively studied, and its effects are well-documented. However, there are also some limitations to using AG-3-5 in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. Additionally, AG-3-5 has not been extensively studied in humans, which means that its effects in humans are not well-known.

Future Directions

There are several potential future directions for research on AG-3-5. One area of interest is the potential use of AG-3-5 as a treatment for hypertension. Further studies are needed to determine the efficacy of AG-3-5 in treating hypertension in vivo. Another area of interest is the potential use of AG-3-5 as an anticancer agent. Additional studies are needed to determine the mechanism of action of AG-3-5 in cancer cells and to determine its efficacy in vivo. Finally, further studies are needed to fully understand the mechanism of action of AG-3-5 and its effects on various biological processes.

Synthesis Methods

The synthesis of AG-3-5 involves the reaction of 1,2,3,4-tetrahydronaphthalene with dimethylamine and chloroacetyl chloride in the presence of a base catalyst. The reaction proceeds through a series of steps, resulting in the formation of AG-3-5 as the final product. The purity of AG-3-5 can be increased by recrystallization from a suitable solvent.

properties

CAS RN

152722-42-4

Product Name

1-Phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene

Molecular Formula

C18H20ClNO

Molecular Weight

301.8 g/mol

IUPAC Name

(6R,8S)-3-chloro-6-(dimethylamino)-8-phenyl-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C18H20ClNO/c1-20(2)14-8-13-9-17(19)18(21)11-16(13)15(10-14)12-6-4-3-5-7-12/h3-7,9,11,14-15,21H,8,10H2,1-2H3/t14-,15-/m0/s1

InChI Key

XZCKHECUBFUSAR-GJZGRUSLSA-N

Isomeric SMILES

CN(C)[C@@H]1C[C@H](C2=CC(=C(C=C2C1)Cl)O)C3=CC=CC=C3

SMILES

CN(C)C1CC(C2=CC(=C(C=C2C1)Cl)O)C3=CC=CC=C3

Canonical SMILES

CN(C)C1CC(C2=CC(=C(C=C2C1)Cl)O)C3=CC=CC=C3

synonyms

1-phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene
Cl,OH-PAT

Origin of Product

United States

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